molecular formula C12H13NO4 B12881845 4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid CAS No. 148101-63-7

4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid

Cat. No.: B12881845
CAS No.: 148101-63-7
M. Wt: 235.24 g/mol
InChI Key: XVQYMTOWJHZSNP-UHFFFAOYSA-N
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Description

4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid (CAS 148101-63-7) is a high-purity chemical building block featuring a benzoxazolone moiety linked to a flexible butanoic acid chain. With a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol, this compound is characterized by its specific structure (SMILES: O=C(O)CCCC1=CC=C2N(C)C(OC2=C1)=O) . The benzoxazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in pharmacologically active molecules. This compound is designed for research and development applications, particularly in the synthesis of more complex molecules and as a key intermediate in exploring structure-activity relationships (SAR) . Researchers value this compound for its potential in drug discovery projects, where it can be utilized to develop novel therapeutic agents. Its structure suggests utility in the design and synthesis of Mannich bases, a class of compounds extensively studied for their broad biological activities, including potential anticancer, cytotoxic, antibacterial, and antifungal properties . The reactive carboxylic acid group allows for further functionalization, such as amide bond formation or esterification, making it a versatile intermediate for constructing combinatorial libraries or conjugates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

148101-63-7

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)butanoic acid

InChI

InChI=1S/C12H13NO4/c1-13-9-6-5-8(3-2-4-11(14)15)7-10(9)17-12(13)16/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

XVQYMTOWJHZSNP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CCCC(=O)O)OC1=O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Alkylation in DMF

A representative synthesis involves the reaction of a benzoxazolone derivative with an appropriate alkylating agent under basic conditions:

  • Starting materials: 2(3H)-benzoxazolone (or a methyl-substituted analogue) and a suitable butanoic acid derivative or precursor.
  • Base: Sodium hydride (NaH), typically as an 80% suspension in oil, is added slowly to a stirred solution of the benzoxazolone in dry DMF.
  • Reaction conditions: After base addition, the mixture is stirred to generate the nucleophilic species. Then, the alkylating agent (e.g., a halogenated butanoic acid derivative or lactone such as phthalide) is added.
  • Temperature: The reaction mixture is refluxed for several hours (e.g., 6 hours) to ensure completion.
  • Workup: The reaction is cooled, poured into ice-water, and acidified with dilute hydrochloric acid to precipitate the product.
  • Purification: The crude product is filtered, washed, and recrystallized from ethanol or other suitable solvents.

This method yields the target compound in moderate to good yields (e.g., 57% reported for a related benzoxazole carboxylic acid derivative) and allows for structural confirmation by IR, NMR, and X-ray crystallography.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dry N,N-dimethylformamide (DMF) Polar aprotic solvent facilitates nucleophilic substitution
Base Sodium hydride (NaH), 80% suspension Strong base to deprotonate benzoxazolone
Temperature Reflux (~150°C for DMF) Ensures reaction completion
Reaction time 4–6 hours Optimized for maximum yield
Workup Acidification with 10% HCl, precipitation Isolates product as solid
Purification Recrystallization from ethanol Enhances purity

Analytical Characterization

  • IR Spectroscopy: Characteristic carbonyl stretches around 1680–1780 cm⁻¹ confirm the presence of the oxo and carboxylic acid groups.
  • 1H-NMR: Signals corresponding to aromatic protons, methyl substituent, and methylene groups of the butanoic acid chain.
  • X-ray Crystallography: Confirms molecular structure, bond lengths, and angles, validating the benzoxazole ring and side chain attachment.

Summary of Key Research Findings

  • The base-catalyzed alkylation in DMF is a reliable method for synthesizing benzoxazole derivatives with carboxylic acid side chains.
  • Sodium hydride is effective in generating the nucleophilic species from benzoxazolone precursors.
  • Reflux conditions in DMF provide good yields and product purity.
  • Microwave-assisted synthesis offers a promising alternative to reduce reaction times and improve efficiency.
  • Structural elucidation by spectroscopic and crystallographic methods confirms the successful synthesis and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .

Scientific Research Applications

4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Methyl Substitution at Position 3

The methyl group at position 3 of the benzoxazolone ring influences steric and electronic properties. For instance:

  • 4-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)-4-oxobutanoic acid (2b): This compound, reported in , shares the 3-methylbenzoxazolone core but features an amide linkage (4-oxobutanoic acid) instead of a direct butanoic acid chain. The methyl group likely enhances metabolic stability compared to its non-methylated analog, 2a (melting point: 142–143°C vs. 135–136°C for 2b) .
  • N-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-4-phenoxybenzamide (18): The methyl group here improves lipophilicity (logP ~3.5 estimated), contrasting with the more polar butanoic acid derivative .

Heteroatom Variation in the Benzoxazolone Ring

Replacing oxygen with sulfur in the benzoxazolone ring generates thiazolone analogs:

  • 4-Oxo-4-((2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)amino)butanoic acid (2c): The thiazole ring increases electron-withdrawing effects, lowering the melting point (151–152°C) compared to 2a (142–143°C) .
  • 4-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)amino)-4-oxobutanoic acid (2d): Sulfur’s larger atomic radius may enhance π-stacking interactions in biological targets .

Functional Group Modifications on the Side Chain

Carboxylic Acid vs. Amide/Esters

  • 4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid: The free carboxylic acid group (pKa ~4.5) enhances aqueous solubility (estimated ~50 mg/mL) but may limit blood-brain barrier penetration.
  • 4-(Benzyloxy)-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzamide (17) : The benzyloxybenzamide group increases molecular weight (MW 375.13 g/mol) and lipophilicity (clogP ~4.2), favoring membrane permeability .

Chain Length and Flexibility

  • Butanoic Acid Derivatives: The four-carbon chain balances flexibility and rigidity, optimizing interactions with enzyme active sites (e.g., sEH’s catalytic triad) .
  • Shorter Chains (e.g., Propanoic Acid): Hypothetically, reduced chain length would decrease binding affinity due to shorter reach into hydrophobic pockets.

Data Tables

Table 1: Structural and Physical Properties of Selected Benzoxazolone Derivatives

Compound Name Core Structure Substituent Melting Point (°C) Molecular Weight (g/mol) Key Functional Group
4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid (Target) Benzoxazolone Butanoic acid Data not reported 263.24 Carboxylic acid
4-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)-4-oxobutanoic acid (2b) Benzoxazolone 4-Oxobutanoic acid 135–136 278.25 Amide
4-Oxo-4-((2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)amino)butanoic acid (2c) Benzothiazolone 4-Oxobutanoic acid 151–152 280.28 Amide
N-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-4-phenoxybenzamide (18) Benzoxazolone Phenoxybenzamide Data not reported 375.13 Amide

Table 2: Hypothetical Pharmacokinetic Properties

Compound clogP Water Solubility (mg/mL) Hydrogen Bond Donors Bioavailability Prediction
Target Compound 1.8 ~50 2 Moderate (high solubility)
2b 0.9 ~30 3 Low (amide hydrolysis)
18 4.2 <1 1 High (lipophilic)

Research Findings and Implications

  • Bioactivity: Benzoxazolone derivatives with carboxylic acid termini (e.g., the target compound) are hypothesized to act as sEH inhibitors due to structural similarities with urea-based inhibitors like 17 and 18, which showed nanomolar IC50 values .
  • Synthetic Accessibility : Microwave-assisted synthesis (as in ) offers high yields (>90%) for analogs like 2b , suggesting scalability for the target compound .
  • Crystallography : Structural data for related compounds (e.g., 17 ) could be refined using SHELXL or visualized via ORTEP-3 , aiding in SAR studies.

Biological Activity

4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and cytotoxic effects.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₀H₉N₁O₄
  • Molecular Weight : 207.18 g/mol
  • CAS Number : 245095-55-0

The structural features of benzoxazole derivatives often contribute to their biological activity, making them valuable in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including the compound , exhibit significant antimicrobial properties. A study focused on related compounds demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing limited efficacy against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
Compound ABacillus subtilis32
Compound BEscherichia coli>128
Compound CCandida albicans16

The minimal inhibitory concentrations (MIC) for various derivatives suggest that while some compounds exhibit strong antifungal activity, others are less effective.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been explored extensively. Studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The structure–activity relationship indicates that modifications to the benzoxazole ring can enhance anticancer properties.

Table 2: Cytotoxicity of Selected Benzoxazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Compound DMCF-7 (Breast)15
Compound EA549 (Lung)20
Compound FHepG2 (Liver)10

The data indicates a promising avenue for developing new anticancer agents based on the benzoxazole scaffold.

The proposed mechanisms through which benzoxazole derivatives exert their biological effects include:

  • Inhibition of DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptotic pathways in malignant cells.
  • Antioxidant Activity : The presence of functional groups in the benzoxazole structure may contribute to antioxidant properties, potentially protecting normal cells from oxidative stress.

Case Studies

Recent case studies highlight the therapeutic potential of 4-(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)butanoic acid:

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various benzoxazole derivatives against clinical isolates. Results indicated that the compound displayed significant activity against Candida albicans, suggesting its potential use as an antifungal agent .
  • Cytotoxicity Testing : In vitro assays demonstrated that the compound selectively kills cancer cells while having a lower toxicity profile against normal cells. This selectivity is crucial for developing safer therapeutic options .

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